molecular formula C17H19N B1615813 Dimefadane CAS No. 5581-40-8

Dimefadane

Cat. No.: B1615813
CAS No.: 5581-40-8
M. Wt: 237.34 g/mol
InChI Key: GAVBHVRHVQMWEI-UHFFFAOYSA-N
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Description

DIMEFADANE is a chemical compound known for its unique properties and applications in various fields. It is a small molecule with potential uses in organic synthesis and medicinal chemistry. The compound’s structure and reactivity make it a valuable tool for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: DIMEFADANE can be synthesized through a series of chemical reactions involving specific reagents and conditions. One common method involves the reaction of 2-dimethylaminomethylene-5,5-dimethyl-cyclohexane-1,3-dione with benzene-1,4-diamine and piperonal aldehyde under microwave irradiation . This method yields a semicrystalline material with a monoclinic unit cell.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is favored for its efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions: DIMEFADANE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

DIMEFADANE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which DIMEFADANE exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of specific kinases or modulation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: DIMEFADANE stands out due to its specific reactivity and potential applications in diverse fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

5581-40-8

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C17H19N/c1-18(2)17-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17/h3-11,16-17H,12H2,1-2H3

InChI Key

GAVBHVRHVQMWEI-UHFFFAOYSA-N

SMILES

CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3

Canonical SMILES

CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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